molecular formula C9H12FNO B2794774 4-Fluoro-2-propoxyaniline CAS No. 953904-74-0

4-Fluoro-2-propoxyaniline

Cat. No.: B2794774
CAS No.: 953904-74-0
M. Wt: 169.199
InChI Key: SBZBXSHAXXTYTF-UHFFFAOYSA-N
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Description

4-Fluoro-2-propoxyaniline is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the ortho position is replaced by a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-propoxyaniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient separation techniques can also enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form 4-fluoro-2-propoxycyclohexylamine under hydrogenation conditions.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation, due to the presence of the electron-donating propoxy group and the electron-withdrawing fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-Fluoro-2-propoxycyclohexylamine.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

4-Fluoro-2-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Fluoroaniline: A simpler analogue without the propoxy group, used as a precursor in various chemical syntheses.

    2-Fluoro-4-propoxyaniline: An isomer with the fluorine and propoxy groups at different positions, leading to different chemical properties and reactivity.

    4-Fluoro-2-methoxyaniline: A compound with a methoxy group instead of a propoxy group, affecting its solubility and reactivity.

Uniqueness: 4-Fluoro-2-propoxyaniline is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating propoxy group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-fluoro-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZBXSHAXXTYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953904-74-0
Record name 4-fluoro-2-propoxyaniline
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